Cas no 626603-31-4 ([1-(4-bromophenyl)cyclopentyl]methanamine)
![[1-(4-bromophenyl)cyclopentyl]methanamine structure](https://ja.kuujia.com/scimg/cas/626603-31-4x500.png)
[1-(4-bromophenyl)cyclopentyl]methanamine 化学的及び物理的性質
名前と識別子
-
- 1-(4-Bromophenyl)-cyclopentanemethanamine
- [1-(4-bromophenyl)cyclopentyl]methanamine
- AB90883
- BAB60331
- Z361883814
- 626603-31-4
- SCHEMBL6208554
- AKOS005201472
- C78365
- 1-(4-Bromophenyl)cyclopentanemethanamine
- MFCD10689718
- CS-0262420
- BS-52388
- EN300-82504
- 1-[1-(4-BROMOPHENYL)CYCLOPENTYL]METHANAMINE
- SY197223
-
- MDL: MFCD10689718
- インチ: InChI=1S/C12H16BrN/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2
- InChIKey: VEGUIFKLZDKBJV-UHFFFAOYSA-N
- SMILES: c1cc(ccc1C2(CCCC2)CN)Br
計算された属性
- 精确分子量: 253.04661g/mol
- 同位素质量: 253.04661g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- XLogP3: 3.3
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 320.1±25.0 °C at 760 mmHg
- フラッシュポイント: 147.4±23.2 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
[1-(4-bromophenyl)cyclopentyl]methanamine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
[1-(4-bromophenyl)cyclopentyl]methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLLA112-250MG |
[1-(4-bromophenyl)cyclopentyl]methanamine |
626603-31-4 | 95% | 250MG |
¥ 957.00 | 2023-04-04 | |
eNovation Chemicals LLC | Y1226395-1g |
1-(4-Bromophenyl)-cyclopentanemethanamine |
626603-31-4 | 95% | 1g |
$500 | 2024-06-03 | |
Enamine | EN300-82504-1.0g |
[1-(4-bromophenyl)cyclopentyl]methanamine |
626603-31-4 | 95% | 1.0g |
$402.0 | 2024-05-21 | |
Enamine | EN300-82504-10.0g |
[1-(4-bromophenyl)cyclopentyl]methanamine |
626603-31-4 | 95% | 10.0g |
$2214.0 | 2024-05-21 | |
Aaron | AR00ER7B-1g |
[1-(4-BROMOPHENYL)CYCLOPENTYL]METHANAMINE |
626603-31-4 | 95% | 1g |
$422.00 | 2025-01-24 | |
Enamine | EN300-82504-10g |
[1-(4-bromophenyl)cyclopentyl]methanamine |
626603-31-4 | 95% | 10g |
$2214.0 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333090-250mg |
[1-(4-bromophenyl)cyclopentyl]methanamine |
626603-31-4 | 95% | 250mg |
¥4293.00 | 2024-05-06 | |
A2B Chem LLC | AG87339-5g |
[1-(4-Bromophenyl)cyclopentyl]methanamine |
626603-31-4 | 95% | 5g |
$1306.00 | 2024-04-19 | |
1PlusChem | 1P00EQYZ-250mg |
[1-(4-BROMOPHENYL)CYCLOPENTYL]METHANAMINE |
626603-31-4 | 95% | 250mg |
$250.00 | 2025-02-27 | |
A2B Chem LLC | AG87339-1g |
[1-(4-Bromophenyl)cyclopentyl]methanamine |
626603-31-4 | 95% | 1g |
$312.00 | 2024-04-19 |
[1-(4-bromophenyl)cyclopentyl]methanamine 関連文献
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
[1-(4-bromophenyl)cyclopentyl]methanamineに関する追加情報
Introduction to [1-(4-bromophenyl)cyclopentyl]methanamine (CAS No. 626603-31-4)
[1-(4-bromophenyl)cyclopentyl]methanamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 626603-31-4, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of [1-(4-bromophenyl)cyclopentyl]methanamine consists of a cyclopentyl ring substituted with a 4-bromophenyl group and a methanamine side chain, which contributes to its distinct chemical behavior and reactivity.
The synthesis of [1-(4-bromophenyl)cyclopentyl]methanamine involves a series of well-defined chemical reactions, typically starting from readily available precursors. The process often includes steps such as bromination of a phenyl ring, followed by coupling with a cyclopentyl halide, and finally, nucleophilic substitution to introduce the methanamine moiety. These synthetic routes highlight the compound's versatility and the ease with which it can be modified for various applications.
In recent years, [1-(4-bromophenyl)cyclopentyl]methanamine has been explored for its pharmacological potential. Its structural features suggest that it may interact with biological targets in unique ways, making it a valuable scaffold for drug discovery. Specifically, the bromophenyl group can serve as a handle for further functionalization, while the cyclopentyl ring provides steric and electronic properties that influence binding affinity and selectivity. These attributes have led to its investigation in several therapeutic areas.
One of the most promising applications of [1-(4-bromophenyl)cyclopentyl]methanamine is in the field of oncology. Preclinical studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation. The ability to modulate these pathways could lead to the development of novel anticancer agents with improved efficacy and reduced side effects. Additionally, the compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology.
The use of computational methods has also played a crucial role in understanding the behavior of [1-(4-bromophenyl)cyclopentyl]methanamine. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These studies have provided insights into key binding residues and have helped guide the design of more potent derivatives. Furthermore, virtual screening approaches have identified novel analogs with enhanced pharmacological properties.
Another area where [1-(4-bromophenyl)cyclopentyl]methanamine has shown promise is in the treatment of inflammatory diseases. Research indicates that this compound can modulate inflammatory pathways by interacting with specific receptors and enzymes. By targeting these pathways, it may be possible to develop treatments that reduce inflammation without causing significant side effects. This has sparked interest in exploring its potential as an anti-inflammatory agent.
The chemical diversity inherent in [1-(4-bromophenyl)cyclopentyl]methanamine allows for extensive structural modifications, enabling researchers to fine-tune its pharmacological properties. For instance, replacing the bromine atom with other functional groups can alter its reactivity and biological activity. Similarly, modifications to the cyclopentyl ring or the methanamine side chain can further enhance its therapeutic potential. These modifications underscore the compound's flexibility as a drug discovery scaffold.
Recent advancements in synthetic chemistry have also contributed to more efficient methods for producing [1-(4-bromophenyl)cyclopentyl]methanamine on an industrial scale. These improvements have reduced costs and increased availability, making it more feasible for pharmaceutical companies to incorporate this compound into their drug development pipelines. Additionally, green chemistry principles have been applied to minimize waste and improve sustainability during synthesis.
The future prospects for [1-(4-bromophenyl)cyclopentyl]methanamine are promising, with ongoing research aimed at uncovering new therapeutic applications and optimizing its properties for clinical use. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into tangible medical benefits. As our understanding of biological systems continues to grow, so too will the potential uses for this versatile compound.
626603-31-4 ([1-(4-bromophenyl)cyclopentyl]methanamine) Related Products
- 2680736-53-0(1-Acetyl-3-methanesulfonylazetidine-3-carboxylic acid)
- 1207001-83-9(2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide)
- 736150-08-6(N-(4-bromo-3-methylphenyl)-5,6-dichloropyridine-3-carboxamide)
- 2680756-98-1(2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)
- 1214355-94-8(3',3-Difluorobiphenyl-2-carbonitrile)
- 1628502-61-3(2-(2-Ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2137065-46-2((2R,4r,6S)-2,6-dimethyl-N-(propan-2-yl)oxane-4-carboxamide)
- 2228786-07-8(1-(4-Bromo-3-methylbutyl)pyrrolidine)
- 4160-61-6(methyl 4-oxothiane-3-carboxylate)
- 1805684-93-8(6-Iodo-7-trifluoromethyl-1H-benzimidazole)
